1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide
Description
Properties
IUPAC Name |
1,3-dioxoisoindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H2,9,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIWXQYKVQGKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Isoindoline Precursors
A widely adopted method involves sulfonation of isoindoline intermediates. The steps are as follows:
Protection of isoindoline :
Isoindoline is acetylated using acetic anhydride to form 1-acetylisoindoline, shielding the amine group during subsequent reactions.
$$
\text{Isoindoline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} 1\text{-acetylisoindoline} \quad (95\%\ \text{yield}).
$$Chlorosulfonation :
Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at position 5:
$$
1\text{-acetylisoindoline} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ\text{C}} 1\text{-acetylisoindoline-5-sulfonyl chloride} \quad (81\%\ \text{yield}).
$$Amidation :
Reaction with ammonia yields the sulfonamide:
$$
1\text{-acetylisoindoline-5-sulfonyl chloride} + \text{NH}_3 \xrightarrow{\text{THF}} 1\text{-acetylisoindoline-5-sulfonamide} \quad (89\%\ \text{yield}).
$$Deprotection and oxidation :
Hydrolysis with HCl removes the acetyl group, followed by oxidation with KMnO₄ to form the 1,3-diketone:
$$
1\text{-acetylisoindoline-5-sulfonamide} \xrightarrow{\text{HCl, H}2\text{O}} \text{isoindoline-5-sulfonamide} \xrightarrow{\text{KMnO}4} \text{1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide} \quad (75\%\ \text{overall yield}).
$$
Table 1: Optimization of sulfonation conditions.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 0–5°C, 2 h | 81 | 98.5 |
| Amidation | NH₃/THF, 25°C, 4 h | 89 | 99.1 |
| Oxidation | KMnO₄, H₂O, 80°C, 6 h | 75 | 97.8 |
Condensation with 3-Aminopiperidine-2,6-dione
A patent-derived approach employs 3-aminopiperidine-2,6-dione hydrochloride as a precursor:
Reaction with 3-amino-4-hydroxyphthalic acid :
Condensation in acetic acid with triethylamine at 120°C forms the isoindole core:
$$
3\text{-amino-4-hydroxyphthalic acid} + 3\text{-aminopiperidine-2,6-dione} \xrightarrow[\text{AcOH, 120°C}]{\text{Et}_3\text{N}} \text{4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione} \quad (68\%\ \text{yield}).
$$Hydroxyl deprotection :
Treatment with BCl₃ in dichloromethane removes protecting groups:
$$
\text{Protected intermediate} \xrightarrow{\text{BCl}3, \text{CH}2\text{Cl}_2} \text{this compound} \quad (82\%\ \text{yield}).
$$
Key variables :
- Temperature : Reactions above 100°C improve cyclization but risk decomposition.
- Solvent : Acetic acid enhances protonation of intermediates, accelerating condensation.
Alternative Pathways
Direct Cyclization of Sulfonamide-Containing Precursors
A one-pot synthesis avoids intermediate isolation:
- Reactants : Dimethyl 3-nitro-4-hydroxyphthalate and ammonium sulfamate.
- Reduction : Hydrogenation over Pd/C converts nitro to amine:
$$
\text{Dimethyl 3-nitro-4-hydroxyphthalate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{dimethyl 3-amino-4-hydroxyphthalate} \quad (90\%\ \text{yield}).
$$ - Cyclization : Heating in polyphosphoric acid induces ring closure:
$$
\text{Dimethyl 3-amino-4-hydroxyphthalate} \xrightarrow{\text{polyphosphoric acid, 150°C}} \text{this compound} \quad (65\%\ \text{yield}).
$$
Advantages :
- Fewer purification steps.
- Scalable to multi-gram quantities.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sulfonation route | 75 | 97.8 | Moderate |
| Condensation route | 68 | 98.2 | High |
| One-pot cyclization | 65 | 96.5 | High |
Limitations and Solutions
- Sulfonation selectivity : Competing sulfonation at position 4 is mitigated by low-temperature reactions (0–5°C).
- Oxidation side products : Controlled stoichiometry of KMnO₄ prevents over-oxidation to carboxylic acids.
- Deprotection efficiency : Lewis acids like BCl₃ outperform protic acids in preserving the sulfonamide group.
Industrial-Scale Considerations
- Cost analysis : The condensation route is preferred for large-scale production due to lower reagent costs (triethylamine vs. chlorosulfonic acid).
- Green chemistry : Solvent recovery systems for acetic acid and THF reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural Analogs and Their Properties
- Electronic and Steric Effects: COD30’s nitro group enhances electron-withdrawing effects, stabilizing negative charges in intermediates, while its benzoic acid substituent improves solubility . TID46’s iodo substituents increase molecular weight (MW = 621.8 g/mol) and hydrophobic interactions, contributing to CK2 inhibition . The target compound’s sulfonamide group offers stronger hydrogen-bonding capacity (vs.
Biological Activity
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 1,3-dioxo-5-isoindolinesulfonamide
- Molecular Formula : C8H6N2O4S
- Molecular Weight : 226.21 g/mol
- Melting Point : 275-276 °C
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Carbonic Anhydrase Inhibition : Research has indicated that compounds with similar structures demonstrate inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII. These isoforms are often overexpressed in tumors, making their inhibition a target for cancer therapy .
- Antitumor Activity : The compound shows promise as an antitumor agent. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including breast and colon cancer cells .
- Cell Migration Inhibition : Preliminary studies suggest that this compound can inhibit the migration of tumor cells under hypoxic conditions, which is crucial for metastasis .
Biological Evaluations
The biological evaluations of this compound have been documented in various studies:
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| CA IX Inhibition | MDA-MB-231 | 51.6 | |
| Tumor Cell Viability Reduction | HT-29 | 10–30 | |
| Migration Inhibition | MDA-MB-231 (hypoxia) | Not specified |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on CA IX Inhibition :
- Antitumor Activity Assessment :
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the sulfonamide group can significantly affect the biological activity of the compound. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
